![molecular formula C19H16ClN3O B12529994 Benzamide, 3-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]- CAS No. 821784-61-6](/img/structure/B12529994.png)
Benzamide, 3-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 3-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core linked to a pyridine ring, which is further substituted with a 3-chlorophenylmethylamino group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]- typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions is optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 3-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups.
Aplicaciones Científicas De Investigación
Benzamide, 3-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzamide, 3-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzamide derivatives and pyridine-containing molecules. Examples include:
- N-(Pyrimidin-2-yl)alkyl/arylamide derivatives
- Quinoline and quinolone derivatives
- Other substituted benzamides
Uniqueness
Benzamide, 3-[5-[[(3-chlorophenyl)methyl]amino]-3-pyridinyl]- is unique due to its specific substitution pattern and the presence of both benzamide and pyridine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
821784-61-6 |
|---|---|
Fórmula molecular |
C19H16ClN3O |
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
3-[5-[(3-chlorophenyl)methylamino]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C19H16ClN3O/c20-17-6-1-3-13(7-17)10-23-18-9-16(11-22-12-18)14-4-2-5-15(8-14)19(21)24/h1-9,11-12,23H,10H2,(H2,21,24) |
Clave InChI |
VTYIKNNXHBYXQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)CNC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanol, 2-[[4-[(3-aminophenyl)amino]-6-[[2-[4-[[4-[(3-aminophenyl)amino]-6-[[2-(4-aminophenyl)ethyl]amino]-1,3,5-triazin-2-yl]amino]phenyl]ethyl]amino]-1,3,5-triazin-2-yl]amino]-](/img/structure/B12529912.png)
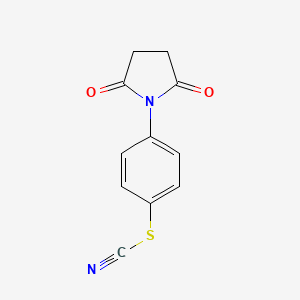
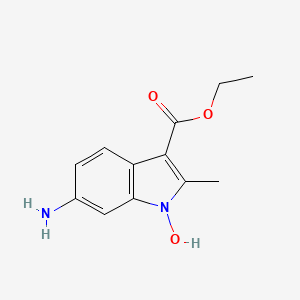
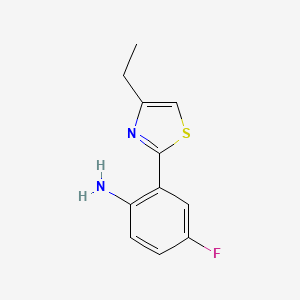
![2-[(Acetyloxy)methyl]-2-methylbutanoic acid](/img/structure/B12529930.png)
![2-{[(2-Phenylprop-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B12529934.png)
![Ethyl (2S)-2-[([1,1'-biphenyl]-4-yl)methoxy]propanoate](/img/structure/B12529942.png)
![(1R,2R)-N~1~,N~2~-Bis[(furan-2-yl)methyl]cyclohexane-1,2-diamine](/img/structure/B12529962.png)
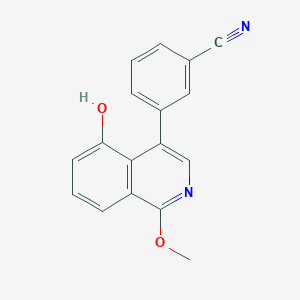
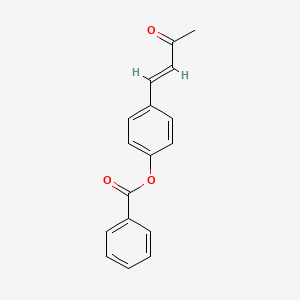

![2-[(Z)-{(2-Fluorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12529983.png)
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-phenyl-4H-pyran-4-one](/img/structure/B12529990.png)
![3-(2-Methoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12530000.png)
